Hexafluorocyclobutanone
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Overview
Description
Hexafluorocyclobutanone is a fluorinated organic compound with the molecular formula C₄F₆O. It is characterized by a four-membered cyclobutanone ring where all hydrogen atoms are replaced by fluorine atoms. This compound is known for its high stability and unique chemical properties, making it a subject of interest in various scientific fields .
Preparation Methods
Hexafluorocyclobutanone can be synthesized through several methods. One common synthetic route involves the reaction of hexafluorocyclobutene with ozone, followed by reduction with zinc in acetic acid. Another method includes the addition of hydrogen fluoride to hexafluorocyclobutene . Industrial production methods typically involve the use of anhydrous hydrogen fluoride and controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Hexafluorocyclobutanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions typically yield hexafluorocyclobutanol.
Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles.
Hydrolysis: Hydrolysis of this compound results in the formation of hexafluorocyclobutane-1,1-diol.
Common reagents used in these reactions include hydrogen fluoride, zinc, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Hexafluorocyclobutanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of other fluorinated compounds.
Biology: Its unique properties make it useful in studying enzyme interactions and protein modifications.
Medicine: Research is ongoing into its potential use in drug development, particularly for its stability and reactivity.
Mechanism of Action
The mechanism of action of hexafluorocyclobutanone involves its interaction with various molecular targets. Its high electronegativity and stability allow it to participate in a range of chemical reactions, often acting as an electrophile. The pathways involved typically include nucleophilic attack on the carbonyl carbon, leading to the formation of various products depending on the reaction conditions .
Comparison with Similar Compounds
Hexafluorocyclobutanone can be compared to other fluorinated cyclobutanones, such as tetrafluorocyclobutanone and octafluorocyclobutanone. While all these compounds share a similar core structure, this compound is unique due to its complete fluorination, which imparts higher stability and distinct reactivity patterns. This makes it particularly valuable in applications requiring high chemical resistance and specific reactivity .
Similar compounds include:
- Tetrafluorocyclobutanone
- Octafluorocyclobutanone
- Heptafluorocyclobutanol
Properties
CAS No. |
699-35-4 |
---|---|
Molecular Formula |
C4F6O |
Molecular Weight |
178.03 g/mol |
IUPAC Name |
2,2,3,3,4,4-hexafluorocyclobutan-1-one |
InChI |
InChI=1S/C4F6O/c5-2(6)1(11)3(7,8)4(2,9)10 |
InChI Key |
OKMQQXIEPRGARV-UHFFFAOYSA-N |
Canonical SMILES |
C1(=O)C(C(C1(F)F)(F)F)(F)F |
Origin of Product |
United States |
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